2-Methylthio-4-aminouracil
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Overview
Description
Mechanism of Action
Target of Action
It’s structurally similar to 5-aminouracil, which is known to interact with dna oligonucleotides .
Mode of Action
5-aminouracil, a structurally similar compound, binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens
Biochemical Pathways
5-aminouracil is known to inhibit the incorporation of guanosine into nucleic acids , suggesting that MMAU might also interfere with nucleic acid synthesis or metabolism.
Result of Action
5-aminouracil acts as an antitumor, antibacterial, and antiviral drug , suggesting that MMAU might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthio-4-aminouracil can be synthesized through various methods. One common approach involves the reaction of 2-thiouracil with methyl iodide under basic conditions to introduce the methylthio group at the 2-position . Another method includes the condensation of ethyl acetoacetate with thiourea, followed by cyclization and subsequent methylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-4-aminouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-Methylthio-4-aminouracil has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Methylthio-4-aminopyrimidine
- 2-Methylthio-4-aminothiazole
- 2-Methylthio-4-aminobenzothiazole
Comparison: 2-Methylthio-4-aminouracil is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-amino-2-methylsulfanyl-2,3-dihydro-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2,5,7H,6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGBLBXTTBHTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1NC(=CC(=O)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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